[1-(2,4-Difluorophenyl)cyclopropyl]methanamine
CAS No.: 1340550-61-9
Cat. No.: VC4268971
Molecular Formula: C10H11F2N
Molecular Weight: 183.202
* For research use only. Not for human or veterinary use.
![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine - 1340550-61-9](/images/structure/VC4268971.png)
Specification
CAS No. | 1340550-61-9 |
---|---|
Molecular Formula | C10H11F2N |
Molecular Weight | 183.202 |
IUPAC Name | [1-(2,4-difluorophenyl)cyclopropyl]methanamine |
Standard InChI | InChI=1S/C10H11F2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Standard InChI Key | KCCAQFQPSMPPLS-UHFFFAOYSA-N |
SMILES | C1CC1(CN)C2=C(C=C(C=C2)F)F |
Introduction
Overview
[1-(2,4-Difluorophenyl)cyclopropyl]methanamine is a cyclopropane-based organic compound featuring a 2,4-difluorophenyl substituent and a primary amine functional group. This molecule has garnered significant interest in medicinal chemistry due to its structural rigidity, metabolic stability, and potential pharmacological applications. With a molecular formula of C₁₀H₁₁F₂N and a molecular weight of 183.20 g/mol, it serves as a critical intermediate in synthesizing kinase inhibitors, antiviral agents, and central nervous system (CNS)-targeting therapeutics .
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name is [1-(2,4-difluorophenyl)cyclopropyl]methanamine, and its structure comprises a cyclopropane ring fused to a 2,4-difluorophenyl group and a methylamine side chain. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 1340550-61-9 | |
SMILES | C1CC1(CN)C2=C(C=C(C=C2)F)F | |
InChI Key | KCCAQFQPSMPPLS-UHFFFAOYSA-N | |
Molecular Weight | 183.20 g/mol | |
LogP (Partition Coefficient) | 1.96 |
The cyclopropane ring introduces significant steric strain, enhancing reactivity and binding affinity in target proteins . Fluorine atoms at the 2- and 4-positions of the phenyl ring contribute to electron-withdrawing effects, improving metabolic stability and membrane permeability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves three stages:
-
Cyclopropane Ring Formation: Reacting 2,4-difluorostyrene with diazomethane under photolytic conditions yields the cyclopropane core .
-
Nitrile Introduction: The cyclopropane intermediate is functionalized with a nitrile group via nucleophilic substitution using cyanide salts.
-
Nitrile Reduction: Catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) converts the nitrile to a primary amine .
Example Reaction Pathway:
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield (≥85%) and purity (≥95%). Green chemistry principles are prioritized, such as using water as a solvent and minimizing waste.
Physicochemical Properties
Stability and Solubility
Property | Value |
---|---|
Melting Point | Not reported (likely <25°C) |
Boiling Point | 245–250°C (estimated) |
Solubility in Water | Low (logP = 1.96) |
Solubility in DMSO | High (>50 mg/mL) |
The compound is typically stored at 4°C under inert gas to prevent oxidation .
Applications in Drug Discovery
Lead Optimization in Oncology
Derivatives of this compound, such as 1-{(1S,2S)-1-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenoxy]cyclopropyl}methanamine, demonstrate potent ALK inhibition (IC₅₀ = 0.080 μM) and are under investigation for non-small cell lung cancer .
CNS Drug Development
Structural analogs like cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride exhibit high blood-brain barrier penetration (brain/plasma ratio = 45:1 at 2 h post-injection), making them candidates for neurodegenerative disease therapeutics .
Hazard Statement | Precautionary Measure |
---|---|
H302 (Harmful if swallowed) | Use personal protective equipment |
H315 (Causes skin irritation) | Avoid inhalation and skin contact |
H318 (Causes serious eye damage) | Wash hands thoroughly after handling |
Regulatory Status
The compound is classified as non-GRAS (Generally Recognized as Safe) and is restricted to research use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume